

Rediocide C (CAS No. 677277-98-4): A Technical Guide

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Compound of Interest

Compound Name: *Rediocide C*

Cat. No.: *B15557578*

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Abstract

Rediocide C is a naturally occurring daphnane diterpenoid isolated from the plant *Trigonostemon reidioides* (Kurz) Craib.^{[1][2]} This technical guide provides a comprehensive overview of the available scientific data on **Rediocide C**, with a focus on its chemical properties, biological activities, and potential mechanisms of action. The information is presented to support further research and development efforts involving this compound. Due to the limited specific research on **Rediocide C**, this guide also includes contextual information from related compounds to highlight potential areas of investigation.

Chemical and Physical Properties

Rediocide C is a complex diterpenoid belonging to the daphnane class.^{[2][3]} The chemical structure and properties of **Rediocide C** are summarized in the table below.

Property	Value	Reference
CAS Number	677277-98-4	[1]
Molecular Formula	C46H54O13	
Molecular Weight	814.9 g/mol	
Class	Daphnane Diterpenoid	[2] [3]
Source	Trigonostemon reidioides (Kurz) Craib	[1] [2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[3]

Biological Activities and Quantitative Data

Rediocide C has demonstrated notable biological activities, particularly in the areas of antimycobacterial and acaricidal effects.[\[1\]](#)[\[3\]](#) The available quantitative data from these studies are summarized below.

Activity	Assay Type	Test Organism	Result (Value)	Unit	Reference
Antimycobacterial	Microbroth Dilution	Mycobacterium tuberculosis	3.84	μM (MIC)	[1] [3]
Acaricidal	Bioassay-guided fractionation	Dermatophagoides pteronyssinus	5.59	μg/cm ² (LC50)	

Experimental Protocols

Detailed experimental protocols specifically for the biological evaluation of **Rediocide C** are not extensively published. However, based on the reported activities, the following general methodologies are likely to have been employed.

General Protocol for Antimycobacterial Activity (Microbroth Dilution Assay)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against *Mycobacterium tuberculosis*.

- **Preparation of Inoculum:** A suspension of *M. tuberculosis* is prepared and its density is adjusted to a McFarland standard to ensure a consistent number of bacteria.
- **Compound Preparation:** **Rediocide C** is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microplate containing an appropriate growth medium such as Middlebrook 7H9 broth.
- **Inoculation:** The bacterial suspension is added to each well of the microplate containing the diluted compound.
- **Incubation:** The microplate is incubated under appropriate conditions (e.g., 37°C) for a period of several days to allow for bacterial growth.
- **MIC Determination:** The MIC is determined as the lowest concentration of **Rediocide C** that visibly inhibits the growth of *M. tuberculosis*. This is typically assessed by visual inspection for turbidity or by using a colorimetric indicator.^[4]

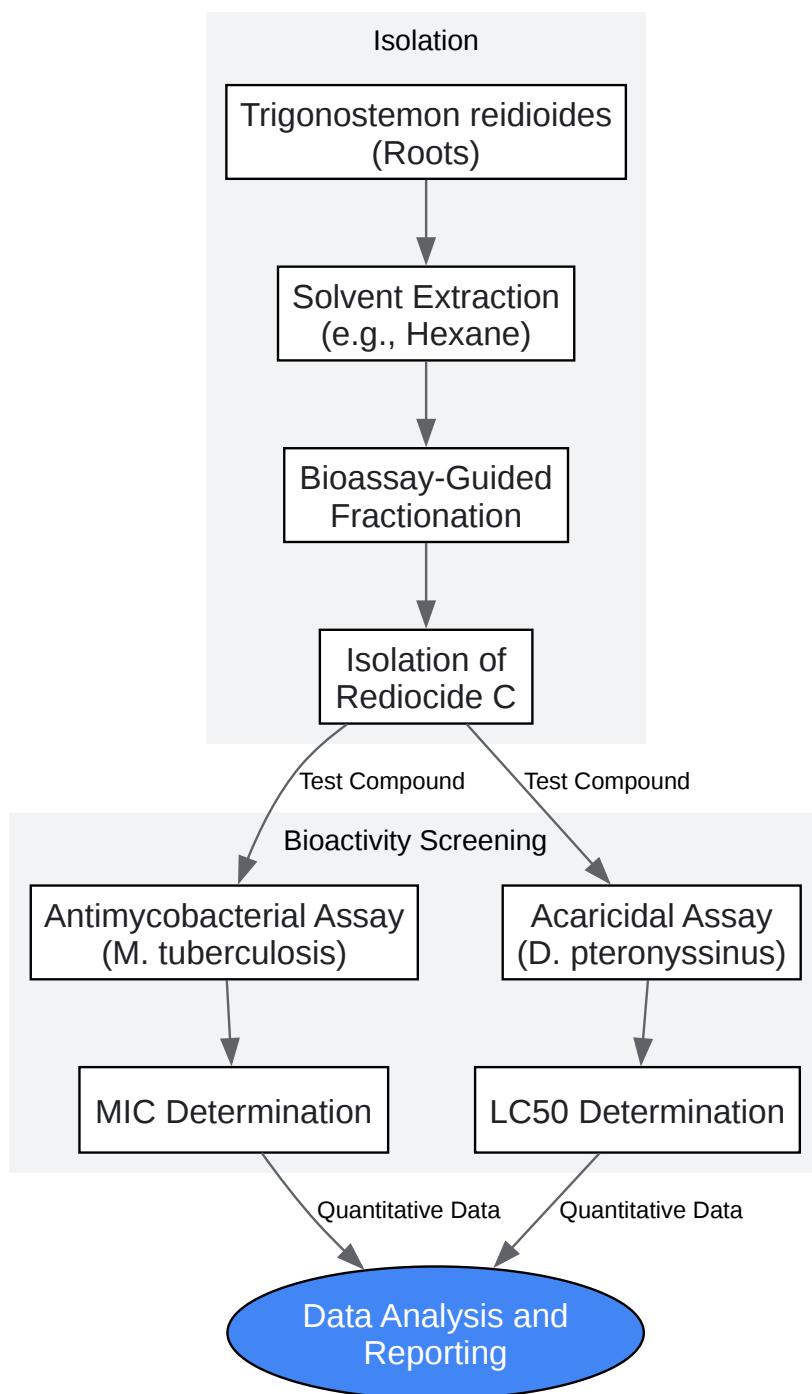
General Protocol for Acaricidal Activity

The following outlines a general procedure for assessing the acaricidal activity of a natural product extract and its isolated compounds.

- **Extraction and Fractionation:** The roots of *Trigonostemon reidioides* are extracted with a solvent such as hexane. The crude extract is then subjected to bioassay-guided fractionation using chromatographic techniques (e.g., column chromatography) to isolate individual compounds, including **Rediocide C**.^[3]
- **Bioassay:** The isolated compounds are tested for their toxicity against the house dust mite, *Dermatophagoides pteronyssinus*. This can be performed using a contact bioassay where a known concentration of the compound is applied to a surface, and the mites are exposed to it.

- LC50 Determination: The mortality of the mites is assessed at various concentrations of the compound after a specific exposure time. The LC50 (lethal concentration 50%) is then calculated, representing the concentration of the compound that kills 50% of the test population.[3]

Generalized Experimental Workflow for Rediocide C

[Click to download full resolution via product page](#)Generalized workflow for the isolation and bioactivity screening of **Rediocide C**.

Mechanism of Action and Signaling Pathways

The specific mechanism of action and the signaling pathways modulated by **Rediocide C** have not been elucidated in the currently available scientific literature. As a daphnane diterpenoid, it is plausible that **Rediocide C** may interact with protein kinase C (PKC), a common target for this class of compounds. However, this has not been experimentally verified for **Rediocide C**.

For comparative purposes, the mechanism of a related compound, Rediocide A, has been investigated in the context of cancer immunotherapy. It is crucial to note that the following information pertains to Rediocide A and has not been demonstrated for **Rediocide C**.

Comparative Signaling Pathway: Rediocide A and the TIGIT/CD155 Axis in Cancer

Recent studies have shown that Rediocide A can enhance the tumor-killing activity of Natural Killer (NK) cells by downregulating the expression of CD155 on non-small cell lung cancer (NSCLC) cells.[5] CD155 is a ligand for the inhibitory receptor TIGIT, which is expressed on NK cells and T cells. The binding of CD155 to TIGIT suppresses the cytotoxic activity of these immune cells. By reducing CD155 expression, Rediocide A effectively blocks this inhibitory signal, thereby overcoming tumor immuno-resistance.[5]

Hypothesized signaling pathway of Rediocide A. This has not been confirmed for **Rediocide C**.

Conclusion and Future Directions

Rediocide C is a promising natural product with demonstrated antimycobacterial and acaricidal activities. However, there is a significant gap in the understanding of its mechanism of action and the specific molecular targets it modulates. Future research should focus on:

- Elucidating the precise mechanism of action for its antimycobacterial and acaricidal effects.
- Investigating its potential to interact with and modulate protein kinase C isoforms.
- Exploring a broader range of biological activities, including antiviral and cytotoxic effects, given the activities of related daphnane diterpenoids.

- Conducting structure-activity relationship (SAR) studies to identify the key structural features responsible for its biological activities.

A deeper understanding of the molecular pharmacology of **Rediocide C** will be essential for its potential development as a therapeutic agent or a lead compound for new drug discovery.

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